Cas no 53229-42-8 (2-(2-methylbutyl)oxirane)
2-(2-methylbutyl)oxirane Chemical and Physical Properties
Names and Identifiers
-
- Oxirane, (2-methylbutyl)-
- (2-Methylbutyl)oxirane
- 2-(2-methylbutyl)oxirane
- SCHEMBL52033
- AKOS026730881
- DCURUSMYSILIGA-UHFFFAOYSA-N
- EN300-1240844
- DTXSID70336565
- 53229-42-8
- 2-(2-Methylbutyl)oxirane #
- 4-methyl epoxy hexane
-
- Inchi: 1S/C7H14O/c1-3-6(2)4-7-5-8-7/h6-7H,3-5H2,1-2H3
- InChI Key: DCURUSMYSILIGA-UHFFFAOYSA-N
- SMILES: O1CC1CC(C)CC
Computed Properties
- Exact Mass: 114.10452
- Monoisotopic Mass: 114.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 70.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 12.5Ų
Experimental Properties
- PSA: 12.53
2-(2-methylbutyl)oxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1240844-1.0g |
2-(2-methylbutyl)oxirane |
53229-42-8 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1240844-50mg |
2-(2-methylbutyl)oxirane |
53229-42-8 | 50mg |
$468.0 | 2023-10-02 | ||
| Enamine | EN300-1240844-100mg |
2-(2-methylbutyl)oxirane |
53229-42-8 | 100mg |
$490.0 | 2023-10-02 | ||
| Enamine | EN300-1240844-250mg |
2-(2-methylbutyl)oxirane |
53229-42-8 | 250mg |
$513.0 | 2023-10-02 | ||
| Enamine | EN300-1240844-500mg |
2-(2-methylbutyl)oxirane |
53229-42-8 | 500mg |
$535.0 | 2023-10-02 | ||
| Enamine | EN300-1240844-1000mg |
2-(2-methylbutyl)oxirane |
53229-42-8 | 1000mg |
$557.0 | 2023-10-02 | ||
| Enamine | EN300-1240844-2500mg |
2-(2-methylbutyl)oxirane |
53229-42-8 | 2500mg |
$1089.0 | 2023-10-02 | ||
| Enamine | EN300-1240844-5000mg |
2-(2-methylbutyl)oxirane |
53229-42-8 | 5000mg |
$1614.0 | 2023-10-02 | ||
| Enamine | EN300-1240844-10000mg |
2-(2-methylbutyl)oxirane |
53229-42-8 | 10000mg |
$2393.0 | 2023-10-02 |
2-(2-methylbutyl)oxirane Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 2-(2-methylbutyl)oxirane
Introduction to 2-(2-Methylbutyl)Oxirane (CAS No. 53229-42-8)
2-(2-Methylbutyl)oxirane, also known as epoxide or oxirane derivative, is a versatile organic compound with the CAS registry number 53229-42-8. This compound belongs to the class of epoxides, which are three-membered cyclic ethers characterized by their oxygen atom and two adjacent carbon atoms. The structure of 2-(2-methylbutyl)oxirane consists of an epoxide ring attached to a 2-methylbutyl group, making it a valuable intermediate in organic synthesis and a key component in various industrial applications.
The synthesis of epoxides like 53229-42-8 typically involves the reaction of alkenes with peracids under specific conditions. This process, known as epoxidation, is widely used in the chemical industry due to its efficiency and selectivity. Recent advancements in catalytic systems have further enhanced the production of high-purity epoxides, ensuring better control over stereochemistry and regioselectivity.
One of the most significant applications of 53229-42-8 is in polymer chemistry. Epoxides are commonly used as precursors for epoxy resins, which are widely employed in coatings, adhesives, and composite materials. The unique properties of epoxide rings, such as their ability to undergo ring-opening reactions under various conditions, make them indispensable in these applications. Recent studies have explored the use of epoxide derivatives like 53229-42-8 in developing advanced materials with improved mechanical and thermal properties.
In the pharmaceutical industry, epoxides have gained attention due to their potential as drug intermediates. The ability of epoxide rings to participate in nucleophilic attacks makes them valuable in synthesizing complex molecules with specific stereochemistry. For instance, researchers have utilized 53229-42-8 in the synthesis of bioactive compounds targeting various therapeutic areas, including cancer and inflammation.
The environmental impact of epoxide-based compounds has also been a topic of recent research. Scientists are exploring sustainable methods for producing and utilizing epoxides to minimize their ecological footprint. For example, biocatalytic approaches using enzymes like epoxide hydrolases have shown promise in achieving greener syntheses and transformations involving compounds like 53229-42-8.
In conclusion, 53229-42-8 (epoxide) is a multifaceted compound with applications spanning materials science, pharmaceuticals, and environmental chemistry. Its unique chemical properties and versatility continue to drive innovation across various industries. As research advances, new opportunities for utilizing this compound are expected to emerge, further solidifying its importance in modern chemistry.
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